2-(4-Phenylbenzoyl)oxolane
Description
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Properties
IUPAC Name |
oxolan-2-yl-(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDSCOPKNEHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Phenylbenzoyl)oxolane, a compound with the molecular formula C16H14O2 and a CAS number of 1096909-64-6, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and possible therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a benzoyl moiety attached to an oxolane ring. This unique configuration is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their functions. For example, it may influence cytochrome P450 enzymes involved in drug metabolism.
- Cell Signaling Modulation : It affects cell signaling pathways by altering the phosphorylation states of proteins, which can lead to changes in gene expression and cellular metabolism.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | |
| MDA-MB-231 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses inhibitory effects against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using standard broth microdilution methods against clinical isolates. The results confirmed that this compound effectively inhibited growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Discussion
The findings surrounding the biological activity of this compound suggest promising therapeutic applications, particularly in oncology and infectious disease management. However, further studies are necessary to elucidate its full mechanism of action and evaluate its safety profile in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
